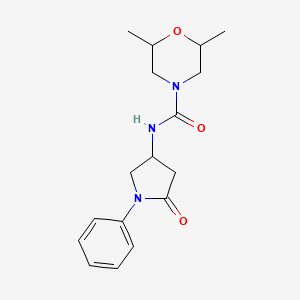![molecular formula C22H22N4S B2691847 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole CAS No. 860650-03-9](/img/structure/B2691847.png)
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole” is a compound that belongs to the class of N-phenylpiperazine compounds . This group of compounds is known for their ability to cross the blood-brain barrier due to their small size and lipophilic nature . They exhibit an interesting spectrum of biological activities and are used in the treatment of various mental disorders, including anxiety, Alzheimer’s, and depression .
Synthesis Analysis
The synthesis of this compound involves the use of various reagents such as acetonitrile, formic acid ethanol, chloroform, methanol, n-hexane, and triethylamine . The reaction leads to the formation of a new oxazolopyridonyl derivative of phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound is diverse and susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .
Chemical Reactions Analysis
The chemical stability of this compound determines the quality of the drug, affects safety, efficacy, and storage conditions . A hydrolysis degradation process is one of the most common destructive processes for chemical structures . The stability testing of this compound was studied, and a probable pathway of its chemical degradation was designated, based on the kinetic parameters and the identification products by the chromatographic methods .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Dye Applications
- The structural characteristics of related thiazolylazo indole dyes were determined through single crystal X-ray diffraction, shedding light on the tautomeric forms and crystal structure stabilizations, which could be relevant for the understanding of similar compounds like 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole in dye applications and materials science (Seferoğlu et al., 2009).
Antimicrobial and Antifungal Agents
- Novel indole derivatives, potentially similar in structure to the compound , have been synthesized and tested for their antimicrobial activity against various microorganisms, showing potent antibacterial and antifungal properties (El-Sayed et al., 2011). This suggests a potential application of this compound in developing new antimicrobial agents.
Photophysical Properties
- Research on indole derivatives' electronic absorption and fluorescence spectra has revealed greater dipole moments in the excited state than the ground state for these compounds, indicating their potential use in photophysical applications and as fluorescent probes (Kunabenchi et al., 2007).
Antiviral Research
- Indole-based compounds have been studied for their activity against HIV-1 reverse transcriptase, highlighting the relevance of structural modifications for enhancing biological activity. This research suggests that derivatives of the compound could be explored for their antiviral potential (Meleddu et al., 2016).
Antioxidant and Cytotoxic Activities
- Studies on indole derivatives have also shown significant antioxidant and cytotoxic activities against various cancer cell lines, suggesting that this compound could be a candidate for further exploration in cancer research and antioxidant applications (Grozav et al., 2017).
Eigenschaften
IUPAC Name |
2-indol-1-yl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWEOMFSGLUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)


![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)
